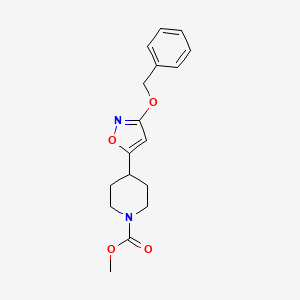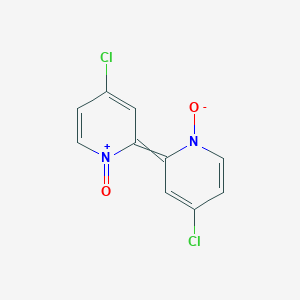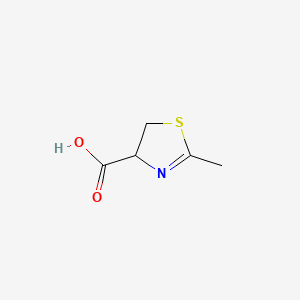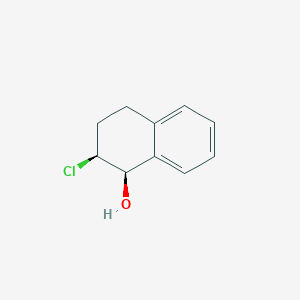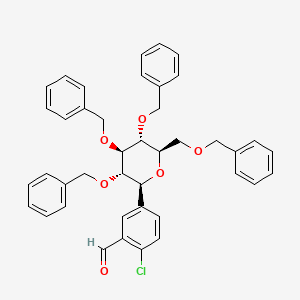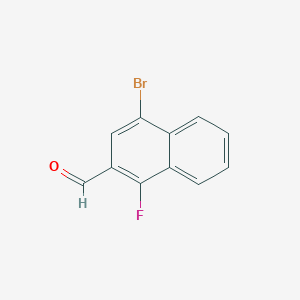
4-Bromo-1-fluoronaphthalene-2-carbaldehyde
Vue d'ensemble
Description
4-Bromo-1-fluoronaphthalene-2-carbaldehyde is a chemical compound that has a wide range of applications in scientific research. It is a highly reactive compound that can be used in the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of 4-Bromo-1-fluoronaphthalene-2-carbaldehyde is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to its high reactivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Bromo-1-fluoronaphthalene-2-carbaldehyde. However, it is known to be a highly reactive compound that can cause skin and eye irritation upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Bromo-1-fluoronaphthalene-2-carbaldehyde is its high reactivity, which makes it a useful compound in various chemical reactions. However, its high reactivity can also be a limitation, as it can be difficult to control the reaction conditions.
Orientations Futures
There are various future directions for the use of 4-Bromo-1-fluoronaphthalene-2-carbaldehyde in scientific research. One potential application is in the development of new fluorescent probes for the detection of biological molecules. It could also be used in the synthesis of new organic compounds with potential pharmaceutical or agrochemical applications. Additionally, further research is needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 4-Bromo-1-fluoronaphthalene-2-carbaldehyde is a highly reactive compound that has various applications in scientific research. Its synthesis method involves a multi-step process, and it can be used in the synthesis of organic compounds and as a fluorescent probe for the detection of biological molecules. While its high reactivity is both an advantage and a limitation, there are various future directions for the use of this compound in scientific research.
Applications De Recherche Scientifique
4-Bromo-1-fluoronaphthalene-2-carbaldehyde has various applications in scientific research. It is commonly used in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and materials science. It can also be used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids.
Propriétés
IUPAC Name |
4-bromo-1-fluoronaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO/c12-10-5-7(6-14)11(13)9-4-2-1-3-8(9)10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKPPYVTUXQTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2F)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702359 | |
| Record name | 4-Bromo-1-fluoronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842136-64-5 | |
| Record name | 4-Bromo-1-fluoronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


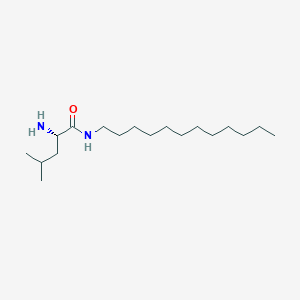


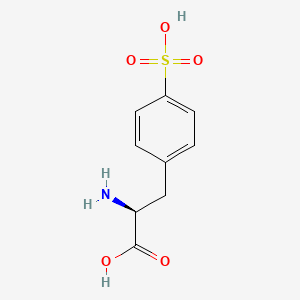
![3-(3-Fluorophenyl)-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3287188.png)
![Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-](/img/structure/B3287212.png)
